molecular formula C17H23NO7 B15094481 N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No.: B15094481
M. Wt: 353.4 g/mol
InChI Key: BQXAGUXLANKRHQ-UHFFFAOYSA-N
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Description

N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex organic compound with a unique structure that includes a pyrano[3,2-d][1,3]dioxin ring system

Preparation Methods

The synthesis of N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrano[3,2-d][1,3]dioxin core, followed by the introduction of the hydroxy, methoxy, and acetamide groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C17H23NO7

Molecular Weight

353.4 g/mol

IUPAC Name

N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C17H23NO7/c1-9(19)18-13-14(20)15-12(24-17(13)22-3)8-23-16(25-15)10-4-6-11(21-2)7-5-10/h4-7,12-17,20H,8H2,1-3H3,(H,18,19)

InChI Key

BQXAGUXLANKRHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)O

Origin of Product

United States

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